2-(1H-Indol-5-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQBDQMQTZQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571043 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-49-5 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 2 1h Indol 5 Yl Acetonitrile and Its Analogues
Classical Indole (B1671886) Synthesis Approaches Applicable to 2-(1H-Indol-5-yl)acetonitrile
Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org
For the synthesis of this compound, a suitable starting material would be 4-hydrazinophenylacetonitrile. This precursor, upon reaction with an appropriate aldehyde or ketone under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), would form the corresponding hydrazone. wikipedia.org Subsequent intramolecular cyclization, driven by a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), would yield the desired indole ring with the acetonitrile (B52724) group at the 5-position. wikipedia.org The general mechanism of the Fischer indole synthesis is depicted below:
Reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
Isomerization of the phenylhydrazone to its enamine tautomer.
Protonation of the enamine.
A cyclic nih.govnih.gov-sigmatropic rearrangement.
Formation of a diimine intermediate.
Cyclization to an aminoacetal.
Elimination of ammonia to form the aromatic indole. wikipedia.org
The Fischer indole synthesis is a powerful tool for creating a wide array of substituted indoles, and its application in the synthesis of triptans, a class of antimigraine drugs, highlights its significance in medicinal chemistry. wikipedia.orgarkat-usa.org
Synthesis via Isatin (B1672199) Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives are versatile intermediates in organic synthesis, providing a flexible platform for the construction of various heterocyclic compounds, including substituted indoles. wright.edutandfonline.comresearchgate.net The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitably substituted isatin.
A plausible synthetic route would commence with a 5-substituted isatin, for instance, 5-bromoisatin. The bromine atom can serve as a handle for introducing the acetonitrile group via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. One common method for synthesizing isatin itself is the Sandmeyer process, which involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce an isonitrosoacetanilide, which is then cyclized in the presence of concentrated sulfuric acid. wright.eduirapa.org
The general steps for utilizing isatin derivatives could be:
Synthesis of a 5-substituted isatin: This can be achieved through various methods, including the Sandmeyer synthesis starting from a substituted aniline.
Conversion of the isatin to an oxindole: This can be accomplished through reduction of the C2-carbonyl group.
Introduction of the acetonitrile moiety: This could involve the conversion of a substituent at the 5-position (e.g., a halogen) to a cyanomethyl group.
The reactivity of the C3-carbonyl group in isatin also allows for a variety of condensation reactions, further expanding its synthetic utility. tandfonline.com
Targeted Introduction of the Acetonitrile Moiety
Condensation Reactions with α-Haloacetonitriles
The direct introduction of the acetonitrile group onto a pre-formed indole ring can be achieved through condensation reactions. One such approach involves the reaction of an indole derivative with an α-haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This reaction typically proceeds via nucleophilic substitution, where the indole nitrogen or a carbon atom of the indole ring acts as the nucleophile.
For instance, the N-alkylation of an indole with chloroacetonitrile in the presence of a base like potassium carbonate can yield the corresponding N-(cyanomethyl)indole. rsc.org While this method directly attaches the acetonitrile group to the nitrogen, modifications are necessary to achieve substitution at the C5 position. This could involve using a 5-lithiated or 5-magnesiated indole derivative to direct the substitution to the desired carbon.
Direct Cyanation Reactions
Direct cyanation of the indole ring is another viable strategy. This can be accomplished using various cyanating agents and catalytic systems. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. nih.gov An appropriately functionalized indole, such as a 5-haloindole, can be coupled with a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst to afford the corresponding 5-cyanoindole. nih.gov Subsequent reduction of the nitrile group or further elaboration would be necessary to obtain the desired this compound.
Recent advancements have also explored the use of acetonitrile itself as a "nonmetallic" cyanide source in copper-mediated C2-cyanation of indoles, although this method is selective for the C2 position. acs.org
| Cyanation Method | Cyanide Source | Catalyst/Reagent | Substrate | Ref |
| Palladium-catalyzed | Zn(CN)₂ | Palladium catalyst | 5-Haloindole | nih.gov |
| Copper-mediated | Acetonitrile | Copper salt | Indole | acs.org |
Knoevenagel Condensation Strategies Utilizing 2-(1H-Indol-2-yl)acetonitrile
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. sciforum.netacgpubs.org While this method is more commonly associated with the synthesis of α,β-unsaturated nitriles, it can be adapted for the synthesis of indoleacetonitrile derivatives.
A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized via the Knoevenagel condensation of various aldehydes with 2-(1H-indol-2-yl)acetonitrile. researchgate.net This highlights the reactivity of the methylene group in indoleacetonitriles. To synthesize this compound, a strategy could involve the Knoevenagel condensation of a suitable precursor, followed by modifications to establish the desired substitution pattern. For example, the condensation of indole-3-carboxaldehyde (B46971) with active methylene compounds like malononitrile, followed by further synthetic transformations, has been reported. acgpubs.org
| Reaction Type | Reactants | Catalyst | Product Type | Ref |
| Knoevenagel Condensation | Indole-3-carboxaldehyde, Active methylene compounds | Piperidine, Acetic Acid | Indole-3-yl derivatives | acgpubs.org |
| Knoevenagel Condensation | Aldehydes, 2-(1H-Indol-2-yl)acetonitrile | 2-(1H-indol-2-yl)-3-acrylonitriles | researchgate.net |
Advanced Synthetic Transformations for Indole-Acetonitrile Scaffolds
Modern synthetic chemistry offers a diverse toolkit for the construction of complex molecules like indole-acetonitriles. These advanced methods often provide superior yields, selectivity, and functional group tolerance compared to classical approaches.
Direct Conversion from Nitroethyl Indoles via Rearrangements and Cyclizations
A notable strategy for synthesizing indole-2-acetonitriles involves the direct conversion of 3-(2-nitroethyl)-1H-indoles. grafiati.commdpi.comnih.gov This transformation can be achieved through a sequence of rearrangements and cyclizations. evitachem.com Recent studies have demonstrated that treating 3-(2-nitroethyl)-1H-indoles with phosphoryl chloride can activate the nitroalkane, which, after a base-assisted ring cleavage, yields the desired 2-(1H-indol-2-yl)acetonitrile. evitachem.com This method provides a valuable route to convert what might otherwise be considered byproducts of certain indole syntheses into the target acetonitrile molecules. grafiati.commdpi.comnih.govresearchgate.net
The reaction proceeds through the formation of a 4'H-spiro[indole-3,5'-isoxazole] intermediate under acidic conditions, which then rearranges to the final nitrile product in the presence of a weak base. mdpi.com This approach has been shown to be effective for a range of substituted 3-(2-nitroethyl)-1H-indoles. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of indole acetonitriles can be efficiently achieved through the palladium-catalyzed cyanation of haloindoles. This method typically involves the reaction of a bromo- or iodo-indole with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.
The choice of catalyst, ligand, solvent, and base is critical for the success and efficiency of the reaction. Common catalyst systems include Pd(OAc)2 with phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). These reactions are often carried out in polar aprotic solvents like DMF or DMA at elevated temperatures. The optimization of these parameters is crucial for achieving high yields and minimizing catalyst loading, which is a key consideration for large-scale synthesis. acs.org
Table 1: Examples of Palladium-Catalyzed Cyanation for Indole Acetonitrile Synthesis
| Starting Material | Cyanide Source | Catalyst System | Solvent | Yield (%) |
| Aryl Halide | Potassium Cyanide | Pd(OAc)2 / dppf | Acetonitrile | High |
| Aryl Halide | Zinc Cyanide | Pd2(dba)3 / dppf | DMF | High |
Data derived from general principles of palladium-catalyzed cyanation reactions.
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of aryl nitriles. fishersci.fimasterorganicchemistry.comjuniperpublishers.commasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. fishersci.fimasterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of a 5-haloindole with a cyanide salt. fishersci.fi
The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. masterorganicchemistry.comjuniperpublishers.com The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is generally required to activate the ring towards nucleophilic attack. masterorganicchemistry.comjuniperpublishers.com In the absence of such activating groups, the reaction conditions are often harsh, requiring high temperatures and polar aprotic solvents like DMSO or DMF. fishersci.fi For unactivated aryl halides, the SNAr mechanism may proceed through a benzyne (B1209423) intermediate. fishersci.fimasterorganicchemistry.com While a viable method, for many indole systems, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder conditions.
Multi-Component Reactions for Indole-Acetonitrile Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each starting material. dergipark.org.trrsc.org MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. dergipark.org.tr
Several MCRs have been developed for the synthesis of functionalized indole derivatives. dergipark.org.trrsc.orgmedjchem.com For instance, a three-component reaction of indoles, α-oxoketene dithioacetals, and an aldehyde can lead to various heterocyclic systems. rsc.org Another example involves the one-pot reaction of an indole, an aldehyde, and malononitrile, often catalyzed by an acid or base, to produce substituted indole derivatives. dergipark.org.tr While many MCRs focus on functionalization at the C3 position of the indole ring, the development of novel MCRs that directly afford C5-substituted acetonitriles remains an active area of research. rsc.orgrsc.org
Optimization of Reaction Parameters and Scalability Considerations in Synthesis
The successful transition of a synthetic route from laboratory scale to industrial production hinges on meticulous optimization of reaction parameters and careful consideration of scalability. acs.orgacs.org For the synthesis of this compound, particularly through palladium-catalyzed cross-coupling, several factors must be fine-tuned to ensure a cost-effective, safe, and robust process. acs.org
Key parameters for optimization include catalyst and ligand selection, catalyst loading, reaction temperature, concentration, and the choice of base and solvent. acs.orgacs.org For example, minimizing the amount of the expensive palladium catalyst is a primary economic driver. acs.org This can be achieved by screening various ligands to identify a highly active catalytic system that operates efficiently at low concentrations.
The choice of solvent is also critical, impacting not only the reaction kinetics and yield but also the ease of product isolation, purification, and waste disposal. google.com Solvents like acetonitrile, methanol, and ethyl acetate (B1210297) are commonly used in various synthetic steps. google.com
Scalability also introduces challenges related to mass and heat transfer, mixing efficiency, and the safe handling of hazardous reagents. For instance, ensuring consistent temperature control in a large reactor is crucial to prevent side reactions and ensure product quality. The development of robust work-up and purification procedures, such as crystallization, is essential for obtaining the final product with high purity on a large scale.
Table 2: Key Parameters for Optimization in Indole Acetonitrile Synthesis
| Parameter | Objective | Considerations |
| Catalyst Loading | Minimize cost | Activity of catalyst/ligand system, turnover number |
| Solvent | Maximize yield and purity, ensure safety | Solubility of reactants, reaction temperature, ease of removal |
| Temperature | Optimize reaction rate and selectivity | Minimize side reactions, energy consumption |
| Reaction Time | Maximize throughput | Ensure complete conversion |
| Purification | High purity and yield | Crystallization, chromatography, extraction |
Chemical Reactivity and Elucidation of Transformation Pathways of 2 1h Indol 5 Yl Acetonitrile
Reactions Involving the Nitrile Functional Group
The cyano group (-C≡N) in 2-(1H-Indol-5-yl)acetonitrile is a key site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the triple bond can undergo addition reactions.
Nucleophilic Substitution Reactions
The nitrile group of this compound and related indole (B1671886) acetonitriles can participate in nucleophilic substitution reactions, enabling its conversion into various other functional groups. smolecule.comevitachem.com While direct substitution at the nitrile carbon is not typical, reactions involving nucleophilic attack on the carbon atom are common. numberanalytics.comlibretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org
Hydrolysis to Corresponding Carboxylic Acids or Amides
The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. evitachem.comnumberanalytics.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the carboxylic acid. libretexts.org The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture liberates the free carboxylic acid. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The hydrolysis can sometimes be controlled to stop at the amide stage under milder conditions.
The enzymatic hydrolysis of nitriles to carboxylic acids can also occur through two main pathways. Nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases first form an amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.net
Table 1: Hydrolysis of Nitriles
| Reaction Type | Reagents | Intermediate | Final Product | Reference(s) |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid | libretexts.orgchemistrysteps.com |
| Base-Catalyzed Hydrolysis | Aqueous Alkali (e.g., NaOH), Heat | Carboxylate Salt, Ammonia | Carboxylic Acid (after acidification) | libretexts.org |
Cyclization Reactions Leading to Complex Heterocyclic Systems
The nitrile group in conjunction with the indole nucleus can participate in cyclization reactions to form more complex heterocyclic structures. evitachem.com These reactions are valuable for synthesizing molecules with potential biological activity. For example, tandem cyclization reactions involving five-membered heteroarenes like indoles can lead to the formation of fused polycyclic systems. researchgate.net The specific products formed depend on the reaction conditions and the other reagents involved.
Reactivity of the Indole Core and Substituents
The indole ring system is an electron-rich aromatic structure, making it prone to electrophilic substitution reactions. researchgate.net The presence of the acetonitrile (B52724) substituent at the 5-position influences the regioselectivity of these reactions.
Oxidation Reactions of the Indole Ring
The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. vulcanchem.com Common products of indole oxidation include oxindole, isatin (B1672199), and indoxyl. rsc.org For instance, UV-induced oxidation of an indole derivative in an acetonitrile solution in the presence of air can lead to the formation of benzoxazinone (B8607429) derivatives. rsc.org The oxidation of 2,3-dihydro-1H-indol-5-yl derivatives with agents like potassium permanganate (B83412) can form corresponding imines or oximes. evitachem.com
Substitution Reactions on the Indole and Acetonitrile Moieties
The chemical reactivity of this compound in substitution reactions is dictated by the distinct functionalities of the indole ring and the acetonitrile side chain. While specific studies focusing exclusively on the substitution reactions of this particular molecule are not extensively detailed in publicly available literature, its reactivity can be predicted based on the well-established principles of indole chemistry and the nature of the active methylene (B1212753) group.
Reactivity of the Indole Ring:
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site of attack is generally the C3 position due to its highest electron density and the ability to form a stable, non-aromatic intermediate without disrupting the benzene (B151609) ring's aromaticity. However, in 5-substituted indoles where the C5 position is occupied, the substitution pattern is directed by the electronic nature of the C5 substituent and the reaction conditions. For this compound, the cyanomethyl group at C5 is moderately electron-withdrawing, which can influence the regioselectivity of electrophilic attack.
Typical electrophilic substitution reactions anticipated for the indole ring include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at the C3 position.
Nitration: Introduction of a nitro group (NO2), usually at C3.
Sulfonation: Introduction of a sulfonic acid group (SO3H).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, which preferentially occurs at C3.
While C3 is the most common site, substitution can also occur at other positions such as C2, C4, or C6, depending on the reagents, catalysts, and steric hindrance. Metal-free, light-driven C2–H alkylation has been demonstrated for various indoles, indicating that direct functionalization at the C2 position is also a viable pathway under specific photochemical conditions nih.gov.
Reactivity of the Acetonitrile Moiety:
The acetonitrile side chain possesses a chemically reactive site at the α-carbon (the methylene bridge, -CH2-). The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent nitrile group (-CN). This allows for the deprotonation of the methylene group by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of substitution and condensation reactions, including:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-carbon.
Aldol-type Condensation: Reaction with aldehydes or ketones.
Due to a lack of specific published examples for this compound, a data table of detailed research findings for its substitution reactions cannot be generated. The reactivity described is based on the general chemical principles governing indole and acetonitrile functionalities.
Photoinduced Reactions and Mechanisms
The photochemistry of indole derivatives is a complex field, involving multiple potential reaction pathways upon absorption of light energy. These reactions can include photosensitized oxidations, rearrangements, and cleavage of the indole ring or its substituents. For this compound, several photoinduced transformations can be anticipated based on studies of analogous compounds.
One of the most significant photochemical pathways for indoles is photooxidation, particularly in the presence of oxygen. UV irradiation of indole derivatives in an acetonitrile solution in the presence of air can lead to the formation of complex oxidation products rsc.org. For example, the photooxidation of a 2-substituted indole derivative was found to yield a 2-arylbenzoxazinone as the major product, alongside a minor amide product. This transformation is thought to proceed through a mechanism involving either singlet oxygen generated by the excited indole or the direct reaction of the excited substrate with ground-state oxygen rsc.org. Such a pathway could lead to the oxidative cleavage of the pyrrole (B145914) ring of the indole nucleus in this compound.
In the presence of a photosensitizer like acetone (B3395972), indoles can undergo different reactions. The photochemical reaction of triplet acetone with indole derivatives has been shown to proceed via several paths, including triplet-triplet energy transfer, electron transfer, and the photoaddition of triplet acetone to the C2 position of the indole ring acs.org.
Furthermore, the indole N-H bond can participate in photochemical reactions. A visible-light-mediated reaction between acylsilanes and indoles results in the insertion of a siloxycarbene into the N-H bond, forming stable silylated N,O-acetals under mild conditions nih.gov. This highlights the potential for photoinduced functionalization at the indole nitrogen. The general sensitivity of related molecules like indole-3-acetic acid and simple cyanides to photolysis also suggests that this compound may be susceptible to degradation upon exposure to UV light researchgate.netepa.gov.
The table below summarizes potential photoinduced reactions based on findings from related indole compounds.
| Reaction Type | Substrate Class | Conditions | Key Findings & Potential Products | Citation(s) |
| Photooxidation | 2-Substituted Indole | 365 nm UV light, Acetonitrile, Air | Leads to oxidative cleavage of the indole ring. Major products can be benzoxazinone derivatives. | rsc.org |
| Photosensitized Addition | Indole Derivatives | Triplet Acetone, Laser Excitation (UV) | Quenching of triplet acetone occurs via T-T energy transfer, electron transfer, and photoaddition to the C2 position of the indole ring. | acs.org |
| N-H Insertion | Indoles | Visible Light (415 nm), Acylsilane | Light-mediated siloxycarbene generation followed by insertion into the indole N-H bond to form silylated N,O-acetals. | nih.gov |
| Photolysis | Indoleacetic acid, Cyanides | Light | General degradation and loss of the compound. For indole-3-acetic acid, this is a known pathway of decomposition. | researchgate.netepa.gov |
Structure Activity Relationship Sar Studies of 2 1h Indol 5 Yl Acetonitrile Analogues
Importance of Indole (B1671886) Core Substitution Patterns in Modulating Biological Activity
The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in determining the biological profile of 2-(1H-indol-5-yl)acetonitrile analogues. rsc.orgresearchgate.netresearchgate.net The position and nature of substituents on the indole ring can significantly influence the compound's affinity for biological targets, as well as its pharmacokinetic properties.
Research has shown that substitutions at various positions of the indole core can lead to a wide range of biological activities, including antimicrobial and anticancer effects. rsc.org For instance, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, has been found to enhance antibacterial activity, likely by increasing the compound's lipophilicity and ability to penetrate bacterial cell membranes. Conversely, the presence of a nitro group can lead to the formation of reactive intermediates upon reduction, contributing to antimicrobial and anticancer properties.
In the context of dopamine (B1211576) receptor agonists, a series of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues revealed that a 5-substituted indole derivative displayed high selectivity for the D3 receptor. nih.gov This highlights the critical role of the substitution position on the indole ring in achieving receptor selectivity.
Furthermore, studies on indole-based HIV-1 fusion inhibitors have demonstrated that the connectivity and substitution patterns of bisindole compounds are crucial for their activity. nih.govacs.org The linkage between indole units and the placement of substituents on the aromatic rings directly impact binding affinity to the target protein. nih.govacs.org
The following table summarizes the impact of various indole core substitutions on the biological activity of related indole-containing compounds:
| Substitution Position | Substituent | Observed Biological Effect | Reference |
| Indole-5 | Methoxy | High selectivity for D3 dopamine receptor in certain analogues. | nih.gov |
| Indole-5 | Iodo | Low minimum inhibitory concentration (MIC) against MRSA in a quinazolinone series. | mdpi.com |
| Indole-4 | Methyl | In a series of tubulin inhibitors, a 4-methyl group on the indole resulted in potent antiproliferative activity. | acs.org |
| Indole-5 | Fluoro | In the same tubulin inhibitor series, a 5-fluoro substitution showed good antiproliferative activity, though less potent than the 4-methyl analogue. | acs.org |
| Indole-2 | Phenyl | A bulky phenyl group at the 2-position of the indole led to a significant loss of antiproliferative activity in tubulin inhibitors. | acs.org |
| Indole-N1 | Benzyl | The N1-benzyl group in certain nitroindoles is a key structural feature for their potential biological activities. |
Influence of Acetonitrile (B52724) Moiety on Biological Interactions
The acetonitrile moiety (-CH2CN) of this compound is a key functional group that significantly influences the compound's chemical reactivity and biological interactions. The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can dictate how the molecule interacts with biological macromolecules.
Conversely, in some analogue series, the acetonitrile group may not be essential for activity, or its replacement can lead to improved properties. For instance, in a study of indole-acrylonitrile derivatives, analogues lacking the acrylonitrile (B1666552) moiety were synthesized to investigate its importance for biological activity, suggesting that modifications at this position are a key area of SAR exploration. nih.gov
The transformation of the acetonitrile group can also be a strategic move in synthesis. For example, the reduction of a nitrile to an aldehyde can provide a key intermediate for further structural elaboration, as seen in the synthesis of certain vitamin D analogues where a nitrile-containing building block was utilized. nih.gov
Systematic Structural Modifications and Their Pharmacological Impact
Systematic structural modifications of the this compound scaffold have been instrumental in developing compounds with enhanced potency and selectivity for various biological targets. These modifications often involve a multi-pronged approach, exploring changes to the indole core, the acetonitrile side chain, and the introduction of additional cyclic or acyclic moieties.
One area of focus has been the development of dopamine receptor agonists. In a series of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, systematic modifications led to the discovery of compounds with high affinity and selectivity for the D3 dopamine receptor. nih.gov For example, the introduction of a carbonyl group between the piperazine (B1678402) nitrogen and a biphenyl (B1667301) ring in a related series was found to impact D3 affinity and selectivity. acs.org
In the realm of anticancer agents, systematic modifications of indole-based compounds have yielded potent tubulin polymerization inhibitors. Structure-guided design based on the crystal structure of a lead compound in complex with tubulin allowed for targeted modifications of the indole moiety, leading to analogues with improved molecular interactions and enhanced antiproliferative activity. acs.org For instance, the substitution pattern on the indole ring was found to be critical, with a 4-methyl substituent showing superior potency. acs.org
The following table presents examples of systematic structural modifications and their resulting pharmacological impact on various indole-containing scaffolds:
| Lead Compound/Scaffold | Modification | Resulting Pharmacological Impact | Reference |
| Galeterone (a steroid-based compound) | Introduction of hydrophilic and heteroaromatic groups at C-3 | Enhanced anti-proliferative and androgen receptor degrading activities. | nih.gov |
| 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide | Replacement of N-adamantyl group with cyclooctyl group | Potent and selective ligand for the cannabinoid type 2 (CB2) receptor. | mdpi.com |
| (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) methanone (B1245722) (ABI-231) | Introduction of a methyl group at the 4-position of the indole | Approximately 3-fold more potent antiproliferative activity. | acs.org |
| N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) | Introduction of a carbonyl group between the piperazine and biphenyl moieties | Altered D3 receptor affinity and selectivity. | acs.org |
Stereochemical Considerations and Their Role in Activity
Stereochemistry plays a crucial role in the biological activity of many chiral molecules, and analogues of this compound are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.
In the synthesis of complex molecules, controlling stereochemistry is a major challenge and a key aspect of SAR studies. For example, in the total synthesis of trigonoliimines, which are complex indole alkaloids, the stereoselective formation of key intermediates was a critical step. acs.org The relative and absolute configuration of stereocenters can dramatically influence the final biological activity of the molecule.
Similarly, in the development of dopamine receptor agonists, the enantiomers of chiral compounds often exhibit different affinities and selectivities for their targets. For instance, in a series of pramipexole (B1678040) analogues, the individual enantiomers were synthesized and evaluated to determine their specific contributions to receptor binding. nih.gov
The importance of stereochemistry is also highlighted in the synthesis of vitamin D analogues, where the stereoselective addition of reagents to a ketone intermediate was crucial for obtaining the desired diastereomer. nih.gov This underscores the need for stereocontrolled synthetic methods to access specific isomers for biological evaluation.
While direct stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles derived from related indole-containing compounds strongly suggest that if a chiral center were introduced into its analogues, the stereochemistry would be a critical determinant of their pharmacological profile.
Computational Chemistry and in Silico Modeling Approaches for 2 1h Indol 5 Yl Acetonitrile Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-Indol-5-yl)acetonitrile research, docking studies are instrumental in elucidating the binding modes and affinities of this compound and its analogs with various biological targets. These studies have suggested that indole (B1671886) derivatives can bind effectively to proteins implicated in cancer progression and microbial resistance, highlighting their potential as lead compounds for drug development. The indole ring structure is a key feature, allowing for strong binding to a variety of biological targets and enhancing the therapeutic efficacy of these compounds.
For instance, molecular docking has been employed to study the interaction of indole-based compounds with enzymes crucial for bacterial survival and cancer cell proliferation. nih.gov The insights gained from these simulations, such as binding energy and specific interactions with active site residues, are critical for optimizing the lead compounds to improve their potency and selectivity. nih.gov
Table 1: Examples of Molecular Docking Studies with Indole Derivatives
| Compound/Derivative Class | Target Protein | Key Findings |
| Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-L-alanine ligase (MurC), Human lanosterol (B1674476) 14α-demethylase | Indicated good binding affinity, with some derivatives showing lower binding energy than standard drugs, suggesting potential as antimicrobial agents. nih.gov |
| 7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles | Tubulin | Docking studies supported the potential of these compounds as inhibitors of tubulin polymerization. mdpi.com |
| 1-Methylsulphonyl-3-indolyl heterocycles | Carbonic anhydrase IX (CA IX) | Explored the mode of interaction of anti-proliferative compounds with the active site of this cancer-related enzyme. innovareacademics.in |
| 2-(Chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole derivatives | Cyclooxygenase-2 (COX-2), M. tuberculosis enoyl reductase (INHA) | Docking studies were performed to investigate the anti-inflammatory and anti-tuberculosis potential of these compounds. researchgate.net |
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules. worldscientific.com These calculations provide a deeper understanding of the intrinsic properties of this compound and its derivatives, which is crucial for a wide range of applications, from materials science to medicinal chemistry.
Electronic Structure Analysis (HOMO/LUMO Energies, Band Gap)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.netnih.gov
DFT calculations have been used to determine the HOMO and LUMO energies and the band gap of various indole derivatives. For a series of fluorophores based on 2-(1H-indol-3-yl)acetonitrile, DFT results showed that the HOMO is primarily localized on the donor part of the molecule, while the LUMO is spread across the entire molecule. rsc.org Higher HOMO and lower LUMO energies can reduce the energy barrier for hole creation and electron acceptance, respectively, which is beneficial for applications in organic light-emitting diodes (OLEDs). rsc.org A smaller HOMO-LUMO gap generally indicates higher molecular reactivity. nih.gov
Table 2: Calculated Electronic Properties of Indole Derivatives
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 2-(1H-indol-3-yl)acetonitrile-based fluorophores (BIPIAN) | -5.39 | -2.21 | 3.18 |
| 2-(1H-indol-3-yl)acetonitrile-based fluorophores (BITIAN) | -5.18 | -2.27 | 2.91 |
| Indolo[3,2-c]isoquinoline-5-one-6-yl vulcanchem.comresearchgate.nettriazolo [3,4-b] rsc.orgresearchgate.netthiadiazole analogue (3e in MeCN) | Not specified | Not specified | 2.28 |
| Benzothiadiazole-based D–A–D molecules (IN-BT2T-IN) | -4.83 | -2.86 | 1.97 |
| Benzothiadiazole-based D–A–D molecules (PPy-BT2T-PPy) | -5.10 | -3.19 | 1.91 |
Ground and Excited State Properties
DFT and TDDFT methods are employed to study the properties of molecules in both their ground and electronically excited states. rsc.org This is particularly important for understanding the photophysical behavior of compounds, such as their absorption and emission of light. For fluorophores derived from 2-(1H-indol-3-yl)acetonitrile, TDDFT calculations have shown that the main absorption bands correspond to the transition from the ground state (S₀) to the first excited state (S₁) and are primarily a result of the HOMO to LUMO transition. rsc.orgrsc.org The nature of these transitions often involves intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. rsc.org The stabilization of the excited state can be influenced by the polarity of the solvent, leading to shifts in the emission spectra. rsc.org
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes.
For derivatives of indole acetonitrile (B52724), computational methods have been used to perform conformational analysis. acs.org These studies can reveal the preferred spatial arrangement of different functional groups, which is essential for understanding how the molecule interacts with its biological target. ethz.ch For example, the relative orientation of the indole ring and other substituents can significantly impact binding affinity. MD simulations can further explore the dynamic nature of these interactions and the stability of the ligand-protein complex over time. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a query in virtual screening to search large databases of chemical compounds for molecules that match the model and are therefore likely to have similar biological activity. This approach has been applied to indole derivatives to discover new potential therapeutic agents.
Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties
The effectiveness of a drug is not only determined by its interaction with its target but also by its ADME properties. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. For derivatives of this compound, computational tools can predict parameters such as solubility, membrane permeability, and metabolic stability. researchgate.net These predictions are based on the physicochemical properties of the molecule, such as its size, polarity, and hydrogen bonding capacity.
Table 3: Predicted ADME Properties for Indole Derivatives
| Compound Class | Predicted Property | Significance |
| 2-(Chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole derivatives | Physicochemical properties and drug-likeness | Assessed using tools like SwissADME to evaluate their potential as drug candidates. researchgate.net |
In Silico Assessment of Bioactivity Potential
The exploration of the bioactivity of "this compound" and its analogs is increasingly benefiting from computational chemistry and in silico modeling. These approaches allow for the rapid screening of virtual compound libraries, prediction of biological activities, and elucidation of potential mechanisms of action before undertaking more resource-intensive experimental studies. Key computational methods employed in the study of indole derivatives include molecular docking, pharmacophore modeling, and predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
While specific in silico studies focusing exclusively on "this compound" are not extensively detailed in published literature, the methodologies are widely applied to structurally related indole-containing compounds. These studies provide valuable insights into the potential therapeutic applications of this class of molecules.
Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For instance, derivatives of indole-acetonitrile have been investigated for their potential as anticancer and antimicrobial agents. In one study, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and subjected to molecular docking studies to explore their interactions with various anticancer and antibacterial targets. mdpi.com Similarly, other research has focused on indole-based scaffolds, using molecular docking to identify compounds with high binding affinities against enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol 14α-demethylase, which are crucial targets for antimicrobial drug development. nih.gov
Pharmacophore modeling is another powerful in silico tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. This model can then be used as a query to screen databases for novel compounds with the desired activity. For chalcone-derived pyrazolines, a pharmacophore model was developed from known antibacterial agents to identify new potential antibacterial compounds through virtual screening. acs.org This approach is broadly applicable to diverse molecular scaffolds, including indole derivatives, for discovering new leads in various therapeutic areas.
In silico ADME predictions are also crucial for evaluating the drug-likeness of a compound. These computational models estimate physicochemical properties and pharmacokinetic profiles, helping to prioritize compounds with favorable characteristics for further development. mdpi.com
The table below summarizes findings from in silico studies on various indole derivatives, highlighting the predicted bioactivities and the computational methods used. It is important to note that these findings are for structurally related compounds and not directly for "this compound," but they illustrate the potential areas of bioactivity for this chemical family.
Interactive Table: In Silico Bioactivity Studies of Indole Derivatives
| Compound Class/Derivative | Computational Method | Predicted Bioactivity | Potential Target(s) | Reference |
| 2-(1H-indol-2-yl)-3-acrylonitriles | Molecular Docking | Anticancer, Antimicrobial | Various anticancer and antibacterial targets | mdpi.com |
| 1-(1H-indol-3-yl)-dithiole/thiopyran derivatives | Molecular Docking | Antimicrobial | UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase | nih.gov |
| 2-(5-Amino-1H-indol-1-yl)acetonitrile | Molecular Docking | Kinase Inhibition | Kinase hinge regions | vulcanchem.com |
| 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile | Not Specified | Antimicrobial, Anticancer | Not Specified | |
| α-Cyano bis(indolyl)chalcones | Molecular Docking, ADME Prediction | Anticancer | Prostate, Breast, Epithelial cancer cells | rsc.org |
| Indole-based sirtuin inhibitors | Molecular Docking, Molecular Dynamics | Anticancer, Antibacterial | Sirtuin2 (SIRT2) | jst.go.jp |
This table is based on data from studies on derivatives and isomers of the subject compound.
Advanced Spectroscopic and Analytical Techniques in the Characterization of 2 1h Indol 5 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(1H-Indol-5-yl)acetonitrile and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structure confirmation. youtube.comuobasrah.edu.iq
In the ¹H NMR spectrum of indole (B1671886) derivatives, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons on the indole ring exhibit characteristic splitting patterns and chemical shifts depending on their position and the nature of any substituents. For instance, in a 5-substituted indole like this compound, the H4 proton often appears as a singlet or a narrow doublet, while H6 and H7 will show doublet or doublet of doublets patterns due to coupling with each other. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) typically resonate as a singlet in the range of 3.7-4.0 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon of the nitrile group (C≡N) is typically observed around 117-120 ppm. The carbons of the indole ring have distinct chemical shifts that are sensitive to substitution patterns. For example, the C2 and C3 carbons of the indole ring are readily identifiable, as are the carbons of the benzene (B151609) portion of the indole nucleus. nih.govmedcraveonline.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals, especially in more complex derivatives. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for confirming the regiochemistry of substitution, for instance, in distinguishing between different isomers. nih.gov
Table 1: Representative NMR Data for Indole Acetonitrile Derivatives
| Compound/Fragment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Indole N-H | > 8.0 (broad singlet) | - |
| Indole Aromatic Protons | 6.5 - 8.5 | 100 - 140 |
| -CH₂CN | ~3.7 - 4.0 (singlet) | ~15-25 |
| -C≡N | - | ~117 - 120 |
| Note: Chemical shifts are approximate and can vary based on solvent and substitution. nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. acs.orguts.edu.auresearchgate.net
The electron impact (EI) ionization method often results in the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. libretexts.orgchemguide.co.ukgbiosciences.comsavemyexams.com
Common fragmentation patterns for indole derivatives include the cleavage of substituents from the indole ring. For this compound, the loss of the cyanomethyl radical (•CH₂CN) is a likely fragmentation pathway. The fragmentation of the indole ring itself can also occur, leading to characteristic ions that can confirm the presence of the indole scaffold. libretexts.orglibretexts.org Electrospray ionization (ESI) is a softer ionization technique often used in conjunction with liquid chromatography (LC-MS) that typically produces a protonated molecule [M+H]⁺, which is less prone to fragmentation than the molecular ion produced by EI. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 156 | Molecular Ion |
| [M-HCN]⁺ | 129 | Loss of hydrogen cyanide |
| [M-CH₂CN]⁺ | 116 | Loss of the cyanomethyl group |
| Note: The relative intensities of these fragments can vary depending on the ionization method and energy. |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives that can be grown as single crystals, this technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgacs.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would show several key absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretch of the indole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. medcraveonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H (indole) | 3200-3500 | Broad, Medium |
| C-H (aromatic) | 3000-3100 | Medium to Weak |
| C-H (aliphatic) | 2850-2960 | Medium |
| C≡N (nitrile) | 2240-2260 | Sharp, Medium |
| C=C (aromatic) | 1400-1600 | Medium to Strong |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Indole and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. rsc.orgrsc.org
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the presence of other chromophores in the molecule. The electronic transitions in indole derivatives can be sensitive to substitution on the indole ring, with electron-donating or electron-withdrawing groups causing shifts in the absorption maxima (λ_max). nih.govnsu.ru The study of these electronic properties is important for applications where the optical characteristics of the molecule are relevant. nih.gov
Electrochemical Characterization
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. researchgate.net Indole derivatives are known to be electroactive and can be oxidized at various electrode materials. nih.govsemanticscholar.org The oxidation potential of the indole ring is sensitive to the nature and position of substituents.
The electrochemical behavior of this compound can be investigated to understand its electron-donating or -accepting capabilities. The oxidation process typically involves the indole nitrogen and the π-electron system. researchgate.net The data obtained from these studies, such as oxidation and reduction potentials, can provide insights into the electronic structure of the molecule and its potential to participate in electron transfer reactions. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 2 1h Indol 5 Yl Acetonitrile
Design and Synthesis of Novel, Potentially More Potent Analogues
The future of 2-(1H-Indol-5-yl)acetonitrile research heavily relies on the design and synthesis of new analogues to enhance potency and selectivity. The structural versatility of the indole (B1671886) ring allows for extensive modification. mdpi.com Researchers are exploring substitutions at various positions on the indole scaffold to understand and optimize biological activity. For instance, studies on related indole structures have shown that modifications can lead to compounds with significant activity against various diseases.
One approach involves creating hybrid molecules that combine the indole-acetonitrile scaffold with other pharmacologically active moieties. Inspired by the success of drugs like Combretastatin A-4 (CA-4), researchers aim to design hybrids that incorporate the key structural features necessary for activity, such as specific ring systems and linkers. nih.gov For example, novel indole-triazole hybrids have been synthesized, which merge the indole ring (acting as Ring A of CA-4) with a 1,2,4-triazole (B32235) linker and a substituted phenyl group (Ring B). nih.gov
Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering substituents, chemists can determine which functional groups at which positions lead to the most significant biological effects. nih.govacs.org For example, in a series of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, the 5-substituted indole derivative showed the highest selectivity for the D3 dopamine (B1211576) receptor. nih.gov Similarly, the synthesis of 5-bromoaplysinopsin analogues has been explored to create novel compounds based on the indole core. clockss.org
The synthesis of these novel analogues often involves multi-step reaction sequences. Common starting points include functionalized indoles, which are then subjected to reactions like Vilsmeier-Haack formulation, oxidation, esterification, and condensation with other reagents to build the final complex molecules. nih.gov
Table 1: Examples of Synthetic Strategies for Indole Analogue Diversification
| Strategy | Description | Example Target | Reference |
| Hybrid Synthesis | Combining the indole scaffold with another pharmacophore, like 1,2,4-triazole, to create a single molecule with potentially enhanced or dual activity. | Indole-1,2,4-triazole hybrids | nih.gov |
| Substituent Modification | Introducing various functional groups (e.g., bromo, phenyl) at different positions of the indole ring to probe structure-activity relationships. | 5-Bromoaplysinopsin analogues | clockss.org |
| Side Chain Extension | Modifying the acetonitrile (B52724) side chain or other appended groups to optimize interactions with biological targets. | N6-substituted tetrahydrobenzothiazole diamines | nih.gov |
| Isomeric Exploration | Synthesizing and evaluating different positional isomers to understand the impact of substituent placement on activity. | 5- and 6-linked bisindole compounds | nih.gov |
Targeted Drug Delivery Systems Utilizing Indole-Acetonitrile Scaffolds
To maximize therapeutic efficacy and minimize systemic toxicity, the development of targeted drug delivery systems is a key future direction. nih.govchemisgroup.us For potent compounds derived from the this compound scaffold, ensuring they reach their intended site of action is paramount. chemisgroup.us Nanotechnology offers a promising platform for achieving this. nih.gov
Various nanocarriers, including polymeric nanoparticles, liposomes, micelles, and solid lipid nanoparticles, can be engineered to encapsulate indole-based drugs. nih.gov These systems can protect the active compound from degradation, improve solubility, and facilitate controlled release. chemisgroup.us Scaffolds, which can be implants or injectable matrices, provide another avenue for delivering cells, drugs, and genes into the body. chemisgroup.us
The surface of these delivery vehicles can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy enhances drug accumulation at the target site while reducing exposure to healthy tissues. chemisgroup.us Given the broad range of biological activities associated with indole derivatives, from anticancer to neuroprotective, tailoring delivery systems to specific diseases will be a critical area of research. nih.govmdpi.com
Combinatorial Chemistry and High-Throughput Screening in Discovery
Modern drug discovery relies heavily on the rapid synthesis and evaluation of large numbers of compounds. ingentaconnect.com Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for exploring the chemical space around the this compound scaffold. benthamdirect.comeco-vector.com
Combinatorial chemistry allows for the systematic and rapid synthesis of a large library of related analogues by combining a set of building blocks in all possible combinations. ingentaconnect.comeco-vector.com For instance, starting with the core indole structure, different side chains, substituents, and linked heterocyclic moieties can be introduced to generate a diverse library of compounds. benthamdirect.comeco-vector.com
Once synthesized, these libraries are subjected to HTS, where they are rapidly tested against a specific biological target or in a cellular assay to identify "hits"—compounds that exhibit the desired activity. benthamdirect.comeco-vector.com This approach accelerates the discovery of lead compounds that can then be further optimized. Journals like Combinatorial Chemistry & High Throughput Screening are dedicated to these methodologies, highlighting their importance in modern drug development. ingentaconnect.com This strategy has been successfully applied to discover indole derivatives with activities ranging from antioxidant to anti-oomycetes agents for agricultural applications. benthamdirect.comscilit.com
Development of Structure-Based Drug Design Strategies
As the three-dimensional structures of biological targets (e.g., enzymes, receptors) become increasingly available, structure-based drug design (SBDD) has emerged as a rational approach to developing potent and selective inhibitors. researchgate.netorientjchem.orgeurekaselect.com This methodology uses computational modeling to predict how a ligand will bind to the active site of a target protein. orientjchem.org
For derivatives of this compound, SBDD can guide the modification of the scaffold to optimize its interactions with a specific target. researchgate.net For example, in the development of indole-based inhibitors for estrogen receptor-α, SBDD was used to design analogues that could fit within the ligand-binding domain. researchgate.net Similarly, SBDD has been instrumental in creating novel indole-5-sulfonamide inhibitors of carbonic anhydrases. eurekaselect.com
The process typically involves:
Target Identification and Validation: Identifying a protein crucial to a disease process.
Structural Determination: Obtaining the 3D structure of the target, often through X-ray crystallography.
Computational Docking: Virtually screening potential ligands to predict their binding affinity and orientation within the target's active site. orientjchem.org
Rational Synthesis: Synthesizing the most promising compounds identified through docking.
Biological Evaluation: Testing the synthesized compounds to validate the computational predictions and identify lead candidates.
This iterative cycle of design, synthesis, and testing allows for the refinement of compounds, leading to analogues with improved potency and selectivity. orientjchem.org
Exploration of New Therapeutic Applications
The indole scaffold is associated with an exceptionally broad spectrum of biological activities, suggesting that derivatives of this compound could be explored for a wide array of therapeutic uses. mdpi.comresearchgate.netrsc.org While much focus has been on anticancer applications, future research will likely branch into other areas of unmet medical need. mdpi.commdpi.com
Potential therapeutic areas for novel analogues include:
Anticancer: Indole derivatives have shown promise as inhibitors of tubulin polymerization, protein kinases (such as EGFR, BRAF, and tyrosine kinases), and histone deacetylases (HDACs), all of which are validated targets in oncology. mdpi.comnih.gov
Neuroprotection: The indole structure is central to neuroactive compounds. Analogues could be developed to target receptors like dopamine and serotonin (B10506), potentially leading to treatments for Parkinson's disease or mood disorders. nih.govsmolecule.com
Antimicrobial/Antiviral: Indole compounds have demonstrated activity against various pathogens. rsc.org For example, indole-containing compounds have been investigated as HIV-1 fusion inhibitors targeting the gp41 glycoprotein. nih.govacs.org
Anti-inflammatory: Indomethacin, an indole derivative, is a well-known non-steroidal anti-inflammatory drug (NSAID), indicating the scaffold's potential in this area. mdpi.com
Metabolic Disorders: Research has pointed to the potential of indole derivatives in managing conditions like diabetes. mdpi.com
The exploration of these applications will be driven by screening new analogues in a variety of biological assays to uncover novel mechanisms of action and therapeutic opportunities.
Green Chemistry Principles in the Synthesis of Indole-Acetonitriles
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Future synthetic routes for this compound and its derivatives will focus on developing more sustainable and efficient processes. openmedicinalchemistryjournal.com
Key principles of green chemistry applicable to indole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. openmedicinalchemistryjournal.comijiset.com
Catalysis: Employing reusable catalysts, such as solid acid catalysts, to improve reaction efficiency and reduce waste. openmedicinalchemistryjournal.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ijiset.com
Energy Efficiency: Utilizing methods like microwave irradiation or solvent-free reactions to reduce energy consumption and reaction times. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Metal-Free Reactions: Developing synthetic pathways that avoid the use of heavy or toxic metal catalysts where possible. chim.it
Researchers have already demonstrated successful green syntheses of various indole derivatives using techniques like visible light irradiation without a catalyst or solvent, and multicomponent reactions in aqueous media. openmedicinalchemistryjournal.comijiset.com Applying these principles to the large-scale production of promising indole-acetonitrile drug candidates will be a critical step in their development.
Q & A
Q. What are the optimized synthetic routes for preparing 2-(1H-Indol-5-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?
A common synthesis involves reductive alkylation or cyanoethylation of indole derivatives. For example, a methanol-based reaction at 0°C with NaBH₄ as a reducing agent and NiCl₂ as a catalyst can yield intermediates like 2-(5-(benzyloxy)-1H-indol-3-yl)acetonitrile. Optimization includes controlling reaction time (4–6 hours at room temperature) and monitoring via TLC (ethyl acetate solvent system). Post-reaction purification via flash chromatography (ethyl acetate) enhances purity .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Flash chromatography using ethyl acetate as the eluent is widely employed. For intermediates, sequential washing with saturated NaHCO₃ and brine removes acidic/by-product impurities. Filtration through MgSO₄ ensures solvent drying, while slow evaporation of methanol yields crystalline products. TLC (Rf ~0.5 in ethyl acetate) is critical for monitoring purity .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, with parameters such as mean C–C bond length (0.005 Å) and R factor (<0.1) ensuring accuracy. Complementary techniques include NMR (¹H/¹³C) for verifying indole proton environments and IR spectroscopy for nitrile (C≡N) stretching (~2200 cm⁻¹). SCXRD data for analogs like 2-(4-Methoxy-1H-indol-3-yl)acetonitrile show planar indole rings with acetonitrile sidechains .
Advanced Research Questions
Q. How does the reactivity of this compound vary under acidic or basic conditions, and what by-products might form?
The nitrile group is susceptible to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH), potentially forming carboxylic acids or amides. For example, in methanol with excess H₂O, partial hydrolysis to 2-(1H-indol-5-yl)acetamide has been observed. Stability studies under reflux (120°C) suggest decomposition above 150°C, necessitating inert atmospheres for high-temperature reactions .
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond angles or electron density maps can arise from disordered solvent molecules or twinning. Using SHELXL for refinement, with constraints for H-atom positions (riding model, Uiso = 1.2–1.5×Ueq), improves accuracy. For example, SHELX refinement of 2-(4-Methoxy-1H-indol-3-yl)acetonitrile achieved an R factor of 0.088 by fixing C–H and N–H distances .
Q. What experimental designs are recommended for studying the biological interactions of this compound with enzyme targets?
Use fluorescence polarization assays to measure binding affinity (Kd) to receptors like serotonin transporters. For analogs, IC₅₀ values against kinases or GPCRs are determined via competitive ELISA. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies. Biological assays require solubility optimization in DMSO/PBS mixtures (<0.1% DMSO) .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) identify electron-rich sites on the indole ring. For example, C3 and C5 positions show higher Fukui indices, favoring nitration or halogenation. MD simulations (AMBER) further assess solvent effects on reaction pathways .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Protecting the nitrile group with trimethylsilyl (TMS) agents prevents undesired nucleophilic attacks. For C–H activation, Pd-catalyzed directing groups (e.g., pyridine) enhance selectivity. Low-temperature (-78°C) lithiation of the indole ring minimizes polymerization .
Q. How does the stability of this compound in biological matrices impact pharmacokinetic studies?
LC-MS/MS analysis in plasma shows a half-life of ~2 hours due to esterase-mediated hydrolysis. Stabilization requires protease inhibitors (e.g., PMSF) and storage at -80°C. LogP (~1.5) predicts moderate blood-brain barrier penetration .
Q. What mechanistic insights explain the interaction of this compound derivatives with neurotransmitter receptors?
Radioligand displacement assays (³H-serotonin) reveal competitive inhibition at 5-HT receptors. Mutation studies (e.g., Tryptophan → Alanine in binding pockets) confirm hydrogen bonding via the nitrile group. MD simulations highlight hydrophobic interactions with receptor transmembrane domains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
